molecular formula C26H34N2O5Si B1682438 (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione CAS No. 852821-06-8

(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione

Cat. No.: B1682438
CAS No.: 852821-06-8
M. Wt: 482.6 g/mol
InChI Key: SLXLVVLJLQJWFG-JCWFFFCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP808 is a highly versatile intermediate used in the synthesis of a wide range of tetracycline antibiotics. It is known for its antimicrobial activity and plays a crucial role in the development of antibiotic drugs .

Mechanism of Action

Target of Action

TP808, also known as (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-8H,8aH,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione, is a highly versatile intermediate for the construction of a wide range of tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that target a wide range of bacteria by inhibiting protein synthesis.

Biochemical Pathways

The biochemical pathways affected by TP808 are those involved in the synthesis of tetracycline antibiotics . The end products of these pathways inhibit bacterial growth by interfering with protein synthesis.

Action Environment

The action environment of TP808 is primarily in the laboratory or industrial settings where it is used in the synthesis of tetracycline antibiotics . Factors such as temperature, pH, and the presence of other chemicals could potentially influence the efficacy and stability of TP808 during the synthesis process.

Biochemical Analysis

Biochemical Properties

It is known that TP808 is a key intermediate in the synthesis of diverse tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that interact with the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . Therefore, it can be inferred that TP808 may interact with enzymes and proteins involved in the biosynthesis of tetracyclines.

Cellular Effects

The cellular effects of TP808 are not well-studied. Given its role as an intermediate in the synthesis of tetracycline antibiotics, it is likely that TP808 influences cellular processes related to antibiotic activity. Tetracyclines, for instance, are known to inhibit bacterial protein synthesis . Therefore, TP808 may have similar effects on cellular processes, particularly in bacterial cells.

Molecular Mechanism

The molecular mechanism of TP808 is not well-documented. Given its role in the synthesis of tetracycline antibiotics, it can be inferred that TP808 may be involved in the inhibition of protein synthesis at the molecular level. Tetracyclines, for example, bind to the 30S subunit of the bacterial ribosome, preventing the addition of new amino acids to the peptide chain . TP808 may exert its effects through similar molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

TP808 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the use of silicon-based reagents and organic solvents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, TP808 is produced in large quantities using optimized synthetic routes. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The production process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

TP808 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TP808 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles

Major Products

The major products formed from these reactions include various tetracycline derivatives with enhanced antimicrobial properties .

Scientific Research Applications

TP808 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to TP808 include other tetracycline intermediates such as:

  • TP-809
  • TP-810
  • TP-811

Uniqueness

TP808 is unique due to its high versatility and effectiveness as an intermediate in the synthesis of tetracycline antibiotics. Its ability to bind to the 30S ribosome subunit and inhibit protein synthesis makes it a valuable compound in the development of new antimicrobial agents .

Properties

IUPAC Name

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXLVVLJLQJWFG-JCWFFFCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852821-06-8
Record name (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 2
Reactant of Route 2
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 3
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 4
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 5
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 6
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione

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